molecular formula C10H10N2O2 B11908653 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde CAS No. 711024-26-9

1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde

Cat. No.: B11908653
CAS No.: 711024-26-9
M. Wt: 190.20 g/mol
InChI Key: OKGPBINMYLAZTM-UHFFFAOYSA-N
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Description

1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a heterocyclic compound with a quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoxaline with an oxidizing agent to introduce the oxo group at the 3-position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde position.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted quinoxalines, and various oxidized forms of the compound .

Scientific Research Applications

1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Uniqueness

1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

711024-26-9

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-methyl-3-oxo-2,4-dihydroquinoxaline-6-carbaldehyde

InChI

InChI=1S/C10H10N2O2/c1-12-5-10(14)11-8-4-7(6-13)2-3-9(8)12/h2-4,6H,5H2,1H3,(H,11,14)

InChI Key

OKGPBINMYLAZTM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)C=O

Origin of Product

United States

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